molecular formula C11H15NO2 B1654807 Acetamide, N-[2-(4-hydroxyphenyl)-1-methylethyl]- CAS No. 27675-95-2

Acetamide, N-[2-(4-hydroxyphenyl)-1-methylethyl]-

Cat. No. B1654807
Key on ui cas rn: 27675-95-2
M. Wt: 193.24 g/mol
InChI Key: ZBLINTGLDYSGCA-UHFFFAOYSA-N
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Patent
US04041076

Procedure details

A 0.2 mole preparation of rac. N-(4-acetoxy-alpha-methylphenethyl)acetamide was prepared as described above except that a more concentrated sodium hydroxide solution was used: i.e., 16 g. of NaOH in 50 ml. of water. Overnight, the oil partially crystallized. The mixture was warmed to 60°-70° C. and 110 ml. of 10% NaOH solution added in portions until a permanent pH of 9 was obtained. The mixture was cooled to 25° C., 125 ml. of n-butanol was added; the two phase mixture transferred to a separatory funnel, and the layers separated. Three more extractions with n-butanol were made and the combined extracts dried with anhydrous MgSO4. After removal of the drying agent by filtration, the solvent was distilled in a rotary evaporator. The traces of n-butanol that remained were removed by the addition of 100 ml. of water and reevaporation in a rotary evaporator, whereupon the residue crystallized on cooling; yield 46 g. The product was recrystallized from 450 ml. of boiling water and 26 g. of crystalline material, m.p. 154.4°-158.5° was obtained. An analytical sample was obtained by recrystallization from hot ethyl acetate, m.p. 160.5°-163.5°.
Name
rac. N-(4-acetoxy-alpha-methylphenethyl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:17]=[CH:16][C:8]([CH2:9][CH:10]([NH:12][C:13](=[O:15])[CH3:14])[CH3:11])=[CH:7][CH:6]=1)(=O)C.[OH-].[Na+].O.C(O)CCC>C(OCC)(=O)C>[OH:4][C:5]1[CH:17]=[CH:16][C:8]([CH2:9][CH:10]([NH:12][C:13](=[O:15])[CH3:14])[CH3:11])=[CH:7][CH:6]=1 |f:1.2|

Inputs

Step One
Name
rac. N-(4-acetoxy-alpha-methylphenethyl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(CC(C)NC(C)=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
CUSTOM
Type
CUSTOM
Details
Overnight, the oil partially crystallized
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 60°-70° C.
ADDITION
Type
ADDITION
Details
of 10% NaOH solution added in portions until a permanent pH of 9
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
the two phase mixture transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
Three more extractions with n-butanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts dried with anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
After removal of the drying agent
FILTRATION
Type
FILTRATION
Details
by filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The traces of n-butanol that remained were removed by the addition of 100 ml
CUSTOM
Type
CUSTOM
Details
of water and reevaporation
CUSTOM
Type
CUSTOM
Details
in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
whereupon the residue crystallized
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from 450 ml
CUSTOM
Type
CUSTOM
Details
of crystalline material, m.p. 154.4°-158.5° was obtained

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(CC(C)NC(C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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